REACTION_CXSMILES
|
S(=O)(O)[O-].[Na+].[CH:6](=O)[CH3:7].[CH3:9][O:10][CH2:11][CH2:12][NH2:13].[C-:14]#[N:15].[K+]>O>[CH3:9][O:10][CH2:11][CH2:12][NH:13][CH:6]([CH3:7])[C:14]#[N:15] |f:0.1,4.5|
|
Name
|
|
Quantity
|
62.4 g
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
COCCN
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
(with evolution of heat)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
with heat evolution
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at ambient temperature
|
Type
|
WAIT
|
Details
|
After about 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
a second phase separated
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred 3 hours
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with 150 ml methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The methylene chloride extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over magnesium sulfate
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCNC(C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |